1,7-dicyclopropyl-1H-indole-3-carbaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
1,7-dicyclopropylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-9-11-8-16(12-6-7-12)15-13(10-4-5-10)2-1-3-14(11)15/h1-3,8-10,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMOEMGSUSIQJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC3=C2N(C=C3C=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257371 | |
| Record name | 1,7-Dicyclopropyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350760-61-0 | |
| Record name | 1,7-Dicyclopropyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dicyclopropyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- Indole or substituted indole derivatives serve as the core scaffold.
- Cyclopropyl substituents introduced via alkylation or radical cyclization.
- Formylation at the 3-position typically achieved by Vilsmeier-Haack reaction or directed metalation.
Key Reactions
- Cyclopropylation : Introduction of cyclopropyl groups often involves nucleophilic substitution with cyclopropyl halides or radical cyclizations using cyclopropyl precursors.
- Formylation : The aldehyde group at C3 is commonly introduced via electrophilic aromatic substitution using Vilsmeier reagent (formed from POCl3 and DMF).
- N-Substitution : Alkylation at the nitrogen (N1) position to introduce cyclopropyl or other alkyl groups.
- Directed C–H Functionalization : Palladium-catalyzed C–H activation enables regioselective arylation or functionalization at positions such as C4, influenced by directing groups like formyl.
Detailed Preparation Methods
Synthesis of Indole-3-carbaldehyde Core
The standard method to prepare indole-3-carbaldehydes is the Vilsmeier-Haack reaction :
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Phosphorus oxychloride (POCl3) + anhydrous dimethylformamide (DMF) at 0–5 °C | Formation of Vilsmeier reagent |
| 2 | Addition of substituted indole (e.g., 1,7-dicyclopropylindole) in DMF dropwise at 0–5 °C | Electrophilic substitution at C3 position |
| 3 | Stirring at room temperature, then reflux for 5–8 hours | Completion of formylation |
| 4 | Quenching with saturated sodium carbonate to pH 8–9 | Isolation of indole-3-carbaldehyde derivative |
This method yields the 3-formyl indole scaffold essential for further functionalization.
Introduction of Cyclopropyl Groups
- Alkylation of indole nitrogen with cyclopropyl halides (e.g., cyclopropyl bromide) under basic conditions (e.g., NaH in DMF) is effective.
- Example: Treatment of 1H-indole-3-carbaldehyde with NaH followed by cyclopropyl bromide yields N-cyclopropyl indole-3-carbaldehyde.
- Directed C–H functionalization or radical cyclopropylation can be employed.
- Radical cyclopropylation via Bu3SnH-mediated cyclopropyl radical cyclizations onto indole-3-carbaldehyde has been demonstrated.
- Alternatively, palladium-catalyzed C–H arylation using cyclopropyl-substituted aryl iodides can introduce cyclopropyl groups at remote positions like C7.
Palladium-Catalyzed C–H Arylation for C7-Cyclopropylation
A highly selective method for C4 and C7 arylation of indole-3-carbaldehydes involves Pd(OAc)2 catalysis with silver acetate as oxidant in hexafluoroisopropanol (HFIP) solvent with trifluoroacetic acid (TFA) additive at 65–120 °C. This method can be adapted for cyclopropyl aryl iodides to install cyclopropyl groups at C7.
| Parameter | Optimal Conditions |
|---|---|
| Catalyst | Pd(OAc)2 (10 mol%) |
| Oxidant | AgOAc (2 equiv) |
| Solvent | HFIP/TFA (1:1 v/v) |
| Temperature | 100 °C |
| Time | 3.5 hours |
| Yield | Up to 87% for arylated products |
The reaction proceeds via Pd(II)/Pd(IV) catalytic cycles with the formyl group directing regioselectivity.
Alternative Cyclopropylation via Radical Cyclizations
Bu3SnH-mediated radical cyclopropylation onto indole-3-carbaldehyde derivatives involves:
- Generation of cyclopropyl radicals from bromocyclopropyl esters.
- Radical addition to the indole ring.
- Subsequent cyclization and ring closure to install cyclopropyl groups at desired positions.
This method is useful for synthesizing cyclopropyl-substituted indoles with complex substitution patterns.
Summary Table of Synthetic Steps
| Step | Reaction Type | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Vilsmeier-Haack formylation | POCl3, DMF | 0–5 °C to reflux | Introduce aldehyde at C3 |
| 2 | N1-alkylation | NaH, cyclopropyl bromide | DMF, RT to 100 °C | Install cyclopropyl at N1 |
| 3 | C7-arylation (cyclopropyl) | Pd(OAc)2, AgOAc, cyclopropyl aryl iodide | HFIP/TFA, 100 °C, 3.5 h | Install cyclopropyl at C7 |
| 4 | Radical cyclopropylation | Bu3SnH, bromocyclopropyl ester | DMF, 100 °C | Alternative C7 cyclopropylation |
Research Findings and Optimization
- The use of Pd(OAc)2 with AgOAc and TFA in HFIP is highly effective for regioselective arylation of indole-3-carbaldehydes.
- Steric hindrance at ortho positions of aryl iodides significantly reduces yields; para and meta substitutions are well tolerated.
- N-alkylation prevents migration of acetyl groups in related indole derivatives, indicating the importance of protecting groups for regioselectivity.
- Radical cyclopropylation methods allow access to cyclopropylated indoles that are challenging via traditional electrophilic substitution.
Chemical Reactions Analysis
Types of Reactions
1,7-Dicyclopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nitrating agents (e.g., HNO3), halogenating agents (e.g., Br2, Cl2).
Major Products Formed
Oxidation: 1,7-dicyclopropyl-1H-indole-3-carboxylic acid.
Reduction: 1,7-dicyclopropyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a precursor in the synthesis of various biologically active molecules. Indole derivatives are known for their diverse pharmacological activities, including:
- Antitumor Activity : Indole derivatives have been studied for their potential to inhibit cancer cell proliferation. For instance, compounds derived from indoles have shown efficacy against various cancer types by inducing apoptosis in tumor cells .
- Antimicrobial Properties : Research has indicated that indole-based compounds can exhibit significant antimicrobial activity. This includes the ability to combat bacterial infections and fungal diseases, making these derivatives promising candidates for new antibiotics .
- Anti-inflammatory Effects : Certain indole derivatives have been linked to anti-inflammatory activities, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Synthetic Methodologies
The synthesis of 1,7-dicyclopropyl-1H-indole-3-carbaldehyde can be accomplished through various organic reactions. Notably:
- Acylation Reactions : The compound can be synthesized via acylation of indole derivatives using acyl chlorides, which introduces functional groups that enhance biological activity. This method allows for the introduction of diverse substituents that can modulate the compound's pharmacological properties .
- Knoevenagel Condensation : This reaction can be employed to create more complex structures by coupling 1H-indole derivatives with aldehydes or ketones. The resulting products often exhibit enhanced biological activities due to the presence of multiple reactive sites .
Case Study 1: Antitumor Activity
In a study investigating the antitumor potential of various indole derivatives, researchers synthesized a series of compounds based on 1H-indole-3-carbaldehyde. These compounds were tested against different cancer cell lines, revealing significant cytotoxic effects attributed to the unique structure of the indole framework .
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial activity of indole derivatives, including those derived from this compound. Results indicated that certain modifications led to enhanced activity against resistant strains of bacteria, highlighting the importance of structural diversity in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1,7-dicyclopropyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclopropyl groups may influence the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Structural and Molecular Comparison
Substituent Effects on Reactivity and Properties
- Cyclopropyl vs. Methyl/Phenyl Groups: Cyclopropyl groups (C₃H₅) are more electron-rich and bulky compared to methyl (CH₃) or phenyl (C₆H₅) groups. The aldehyde at position 3 in this compound is less sterically hindered than in 2-methyl-1H-indole-3-carbaldehyde due to the remote placement of cyclopropyl groups.
Aldehyde Position :
Spectroscopic Data and Analysis
- 13C-NMR Shifts :
- In related indole derivatives, the aldehyde carbon typically resonates at ~190–200 ppm. For example, 1H-indole-4-carbaldehyde shows a carbonyl signal at 192 ppm (inferred from similar compounds) .
- Aromatic carbons in this compound are expected to exhibit upfield shifts due to electron-donating cyclopropyl groups, as seen in analogs like 5-phenyl-1H-indole-3-carbaldehyde (δ 121–136 ppm for aromatic carbons) .
Biological Activity
1,7-Dicyclopropyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthetic routes, and relevant case studies that highlight its pharmacological potential.
Overview of the Compound
This compound is a derivative of indole-3-carbaldehyde characterized by the presence of two cyclopropyl groups attached to the indole ring. The structural modifications impart unique chemical properties that influence its biological activity. The compound is synthesized through cyclopropanation reactions involving indole derivatives and cyclopropyl bromide under basic conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The aldehyde group can react with nucleophilic sites on proteins and other biomolecules, potentially altering their function.
- Influence of Cyclopropyl Groups : These groups may enhance the compound's stability and affect its binding affinity to various molecular targets, enhancing its pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of indole derivatives, including this compound. For instance, related compounds have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within low micromolar ranges, indicating potent antibacterial properties .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. One study reported that derivatives similar to this compound exhibited cytotoxic effects against ovarian carcinoma cells (A2780) at low micromolar concentrations. The mechanism behind this activity often involves induction of apoptosis in cancer cells .
Case Studies
Case Study 1: Synthesis and Evaluation of Indole Derivatives
In a study focusing on the synthesis of indole derivatives, including this compound, researchers utilized various reaction conditions to optimize yields. The resulting compounds were then evaluated for their biological activities against different cancer cell lines. Notably, some derivatives showed promising results with IC50 values indicating effective inhibition of cell proliferation .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of indole-based compounds against S. aureus. The study highlighted that certain derivatives exhibited MIC values as low as 1 μg/mL against methicillin-resistant strains (MRSA), showcasing their potential as therapeutic agents in combating resistant bacterial infections .
Comparative Analysis
To understand the uniqueness of this compound in comparison to other similar compounds, a table summarizing key structural features and biological activities is presented below:
| Compound Name | Structural Features | MIC (μg/mL) | Cytotoxicity (IC50 μM) |
|---|---|---|---|
| This compound | Two cyclopropyl groups | 1 | Low micromolar |
| 1H-Indole-3-carbaldehyde | No cyclopropyl groups | Higher | Moderate |
| 1,7-Dimethyl-1H-indole-3-carbaldehyde | Two methyl groups | Moderate | Higher |
Q & A
Q. What are the synthetic routes for preparing 1,7-dicyclopropyl-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?
Answer:
-
Core Methodology : Cyclopropane introduction typically employs [2+1] cycloaddition using carbene precursors (e.g., diazo compounds) under transition metal catalysis (e.g., Cu or Rh). For the 1,7-dicyclopropyl substitution, regioselective functionalization of the indole scaffold is critical.
-
Key Steps :
- Indole Core Preparation : Start with indole-3-carbaldehyde () and introduce cyclopropyl groups via halogenation (e.g., iodination at position 6, as in ) followed by cross-coupling (e.g., Suzuki-Miyaura with cyclopropylboronic acids).
- Reaction Optimization : Use sodium acetate as a base and acetic acid reflux (3–5 hours) for cyclization, similar to indole-derivative syntheses ().
- Purification : Recrystallization from DMF/acetic acid mixtures ensures purity ().
-
Data Table :
Step Reagents/Conditions Yield (%) Reference Iodination I₂, CH₃CN, 50°C ~70 Cyclopropanation Cu(acac)₂, diazo reagent 60–75
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
Answer :
- Software : SHELXL () is optimal for small-molecule refinement. Use
HKLF 4format for intensity data and apply restraints for disordered cyclopropyl groups. - Critical Parameters :
- Twinned Data : Employ
TWINandBASFcommands for handling twinning (common in bulky substituents). - Disorder Modeling : Split cyclopropyl carbons into multiple positions with occupancy refinement.
- Twinned Data : Employ
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Advanced Research Questions
Q. How can computational docking predict the biological activity of this compound against enzyme targets?
Answer :
- Methodology :
- Receptor Preparation : Use AutoDockTools4 () to add polar hydrogens and assign Gasteiger charges.
- Flexible Docking : Allow sidechain flexibility in binding pockets (e.g., catalytic residues) using Lamarckian genetic algorithms.
- Scoring : Compare binding energies (ΔG) across 100 runs; prioritize poses with consistent hydrogen bonds to key residues (e.g., Ser or Asp).
- Validation : Cross-validate with molecular dynamics (MD) simulations to assess binding stability .
Q. What analytical techniques resolve contradictions in reported bioactivity data for indole-3-carbaldehyde derivatives?
Answer :
- Common Pitfalls : Bioactivity variability arises from impurities (e.g., unreacted aldehydes) or stereochemical inconsistencies.
- Strategies :
Q. How do cyclopropyl substituents at positions 1 and 7 influence the electronic properties of the indole scaffold?
Answer :
- Computational Analysis :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G* to map HOMO/LUMO distributions. Cyclopropyl groups increase electron density at C3 (aldehyde), enhancing electrophilicity.
- NBO Analysis : Quantify hyperconjugation between cyclopropyl σ-bonds and indole π-system.
- Experimental Support : Compare UV-Vis spectra with unsubstituted indole-3-carbaldehyde; redshifted λmax indicates extended conjugation .
Q. What strategies mitigate challenges in regioselective functionalization of this compound?
Answer :
Q. How can researchers validate the proposed reaction mechanism for cyclopropane ring formation in this compound?
Answer :
- Mechanistic Probes :
- Isotopic Labeling : Introduce <sup>13</sup>C in diazo reagents; track incorporation via <sup>13</sup>C NMR.
- Kinetic Studies : Monitor reaction progress via in-situ IR (disappearance of diazo peaks at ~2100 cm<sup>-1</sup>).
- Computational Modeling : Transition-state analysis using QM/MM methods (e.g., ORCA) identifies rate-determining steps .
Q. What crystallization solvents optimize single-crystal growth for X-ray diffraction studies?
Answer :
Q. How do steric effects from cyclopropyl groups impact intermolecular interactions in solid-state packing?
Answer :
Q. What in silico tools predict the metabolic stability of this compound?
Answer :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., 3A4/2D6 liability).
- Metabolite ID : GLORYx predicts aldehyde oxidation to carboxylic acid as the primary metabolic pathway .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
